molecular formula C15H10FNO2 B6400725 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid CAS No. 1261923-50-5

3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid

Cat. No.: B6400725
CAS No.: 1261923-50-5
M. Wt: 255.24 g/mol
InChI Key: KFSDHQKCBSFPIS-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid is an aromatic carboxylic acid containing a cyano and a fluorine group attached to the benzene ring

Properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-11(5-3-6-12(9)15(18)19)13-7-2-4-10(8-17)14(13)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSDHQKCBSFPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689826
Record name 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-50-5
Record name 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-2-fluorobenzaldehyde with a suitable organometallic reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as hydrogen gas (H2) with palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-2-fluorophenylboronic acid
  • 4-(3-Cyano-2-fluorophenyl)nicotinic acid
  • 2-(3-Cyano-2-fluorophenyl)acetic acid

Uniqueness

3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid is unique due to the presence of both cyano and fluorine groups on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

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